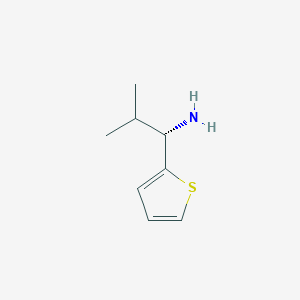
(S)-2-Methyl-1-(thiophen-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-thiophen-2-yl-propylamine, also known as methiopropamine, is an organic compound structurally related to methamphetamine. It consists of a thiophene ring with an alkyl amine substituent at the 2-position. This compound has garnered attention due to its psychoactive properties and its use as a research chemical .
Métodos De Preparación
The synthesis of 2-Methyl-1-thiophen-2-yl-propylamine typically involves a multi-step process:
Starting Material: The synthesis begins with (thiophen-2-yl)magnesium bromide.
Reaction with Propylene Oxide: This intermediate is reacted with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane.
Bromination: The resulting compound is then reacted with phosphorus tribromide to produce 1-(thiophen-2-yl)-2-bromopropane.
Amination: Finally, this intermediate is reacted with methylamine to yield 2-Methyl-1-thiophen-2-yl-propylamine.
Análisis De Reacciones Químicas
2-Methyl-1-thiophen-2-yl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene S-oxides.
Reduction: Reduction reactions can convert it into different thiophene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically thiophene derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
2-Methyl-1-thiophen-2-yl-propylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other thiophene-based compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, although its psychoactive properties pose challenges.
Industry: It is used in the development of new materials and as a reagent in various chemical processes
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-thiophen-2-yl-propylamine involves its function as a norepinephrine-dopamine reuptake inhibitor. It is approximately 1.85 times more selective for norepinephrine than dopamine. The compound inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission .
Comparación Con Compuestos Similares
2-Methyl-1-thiophen-2-yl-propylamine is structurally similar to methamphetamine, with the key difference being the presence of a thiophene ring instead of a benzene ring. Other similar compounds include:
Thiopropamine: An analogue of amphetamine with a thiophene ring, known for its stimulant effects.
Methamphetamine: A well-known stimulant with a benzene ring, more potent than 2-Methyl-1-thiophen-2-yl-propylamine.
The uniqueness of 2-Methyl-1-thiophen-2-yl-propylamine lies in its selective inhibition of norepinephrine reuptake and its distinct structural features that differentiate it from other stimulants .
Propiedades
Fórmula molecular |
C8H13NS |
|---|---|
Peso molecular |
155.26 g/mol |
Nombre IUPAC |
(1S)-2-methyl-1-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C8H13NS/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,9H2,1-2H3/t8-/m0/s1 |
Clave InChI |
VJVICAYVXMSTAM-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)[C@@H](C1=CC=CS1)N |
SMILES canónico |
CC(C)C(C1=CC=CS1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



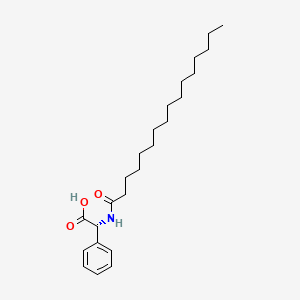

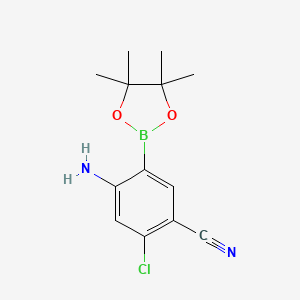
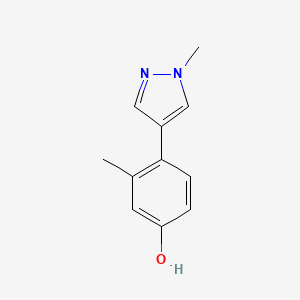
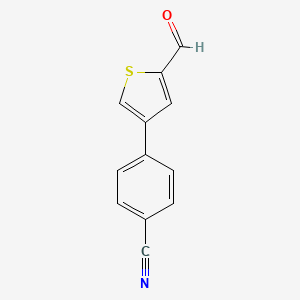
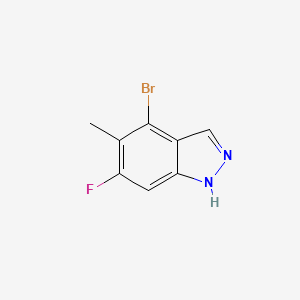
![1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13904267.png)
![(S)-3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13904272.png)
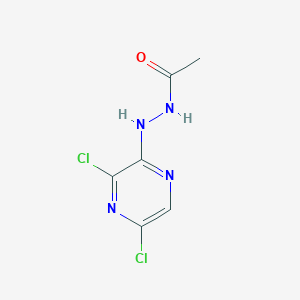
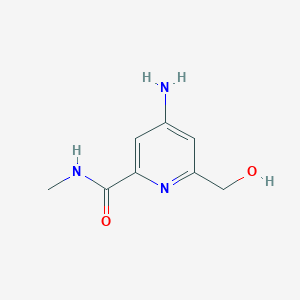
![6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13904291.png)
![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B13904292.png)

